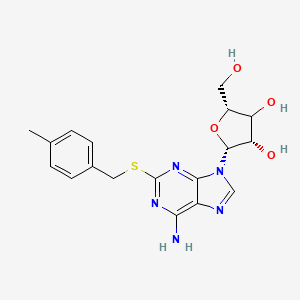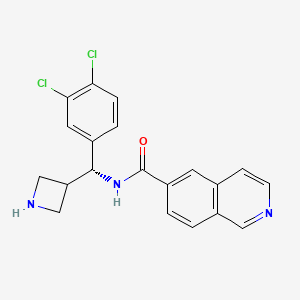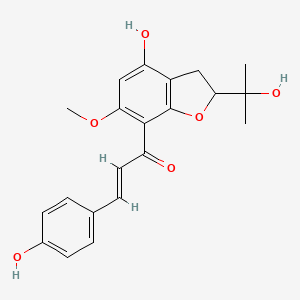
DL-Lysine-13C6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Lysine-13C6 (hydrochloride) is a stable isotope-labeled compound of lysine, an essential amino acid. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology. Lysine itself is a basic ketogenic amino acid with a protonated alkyl amino group, and it plays a crucial role in protein biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions: DL-Lysine-13C6 (hydrochloride) can be synthesized through the incorporation of carbon-13 isotopes into the lysine molecule. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that form lysine. The reaction conditions typically include controlled temperature and pH to ensure the proper incorporation of the isotopes .
Industrial Production Methods: Industrial production of DL-Lysine-13C6 (hydrochloride) involves large-scale synthesis using carbon-13 labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .
化学反応の分析
Types of Reactions: DL-Lysine-13C6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, which is an important intermediate in the cross-linking of collagen and elastin.
Reduction: Reduction reactions can convert lysine derivatives back to lysine.
Substitution: Lysine can undergo substitution reactions where its amino groups participate in forming new bonds with other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of acylating agents or alkylating agents under controlled pH.
Major Products:
Oxidation: Allysine and its derivatives.
Reduction: Lysine and reduced lysine derivatives.
Substitution: Various lysine conjugates depending on the substituent used.
科学的研究の応用
DL-Lysine-13C6 (hydrochloride) is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in stable isotope labeling experiments to study metabolic pathways and protein turnover.
Biology: Employed in mass spectrometry-based proteomics to quantify protein expression and modifications.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of lysine-containing drugs.
Industry: Applied in the production of labeled proteins for structural and functional studies
作用機序
The mechanism of action of DL-Lysine-13C6 (hydrochloride) involves its incorporation into proteins during biosynthesis. The carbon-13 isotopes serve as tracers, allowing researchers to track the metabolic fate of lysine in various biological systems. Lysine degradation results in the formation of acetoacetate, and its acetylation/deacetylation in histones regulates chromatin organization .
類似化合物との比較
L-Lysine-13C6 (hydrochloride): Similar in structure but only contains the L-isomer.
L-Lysine-15N2 (hydrochloride): Labeled with nitrogen-15 isotopes instead of carbon-13.
DL-Lysine-15N2 (hydrochloride): Contains both D and L isomers labeled with nitrogen-15
Uniqueness: DL-Lysine-13C6 (hydrochloride) is unique due to its carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) and mass spectrometry studies. The presence of both D and L isomers allows for broader applications in racemic mixture studies compared to compounds containing only one isomer .
特性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
188.60 g/mol |
IUPAC名 |
2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChIキー |
BVHLGVCQOALMSV-BVNCJLROSA-N |
異性体SMILES |
[13CH2]([13CH2][13CH2]N)[13CH2][13CH]([13C](=O)O)N.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)

![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)






